4-iodo-2,6-diisopropylaniline
Overview
Description
4-Iodo-2,6-diisopropylaniline is an organic compound with the molecular formula C₁₂H₁₈IN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by isopropyl groups, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is a colorless to pale yellow liquid and is often used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-2,6-diisopropylaniline can be synthesized through an aromatic iodination reaction. The process involves the reaction of 2,6-diisopropylaniline with molecular iodine in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like diethyl ether at room temperature. The product is then isolated through extraction and purification processes .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,6-diisopropylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Iodo-2,6-diisopropylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The isopropyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Lacks the iodine atom at position 4, making it less reactive in halogen bonding reactions.
4-Iodoaniline: Lacks the isopropyl groups at positions 2 and 6, resulting in different steric and electronic properties.
2,6-Dimethyl-4-iodoaniline: Similar structure but with methyl groups instead of isopropyl groups, leading to different steric effects.
Uniqueness
4-Iodo-2,6-diisopropylaniline is unique due to the presence of both isopropyl groups and an iodine atom, which confer distinct steric and electronic properties. These features make it a valuable building block in organic synthesis and a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
4-iodo-2,6-di(propan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZUVYNMYZNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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